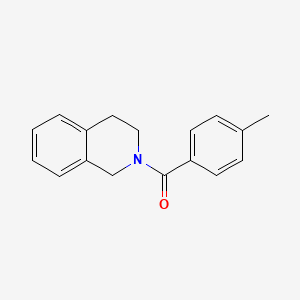![molecular formula C31H20N8O14 B11540119 4-[(E)-[(2-{N'-[(E)-[4-(3,5-Dinitrobenzoyloxy)phenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11540119.png)
4-[(E)-[(2-{N'-[(E)-[4-(3,5-Dinitrobenzoyloxy)phenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(2-{N’-[(E)-[4-(3,5-Dinitrobenzoyloxy)phenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and benzoyloxy functionalities
Preparation Methods
The synthesis of 4-[(E)-[(2-{N’-[(E)-[4-(3,5-Dinitrobenzoyloxy)phenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained with high purity and yield.
Synthetic Routes
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as hydrazine derivatives and benzoyloxy-substituted phenyl compounds.
Condensation Reactions: These intermediates undergo condensation reactions to form the final product. The use of catalysts and specific solvents can enhance the reaction efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
4-[(E)-[(2-{N’-[(E)-[4-(3,5-Dinitrobenzoyloxy)phenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3,5-dinitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under specific conditions, leading to the formation of nitroso or other oxidized derivatives.
Substitution: The benzoyloxy groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino-substituted derivatives, while oxidation can produce nitroso compounds.
Scientific Research Applications
4-[(E)-[(2-{N’-[(E)-[4-(3,5-Dinitrobenzoyloxy)phenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(E)-[(2-{N’-[(E)-[4-(3,5-Dinitrobenzoyloxy)phenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3,5-dinitrobenzoate exerts its effects involves interactions with specific molecular targets and pathways. The nitro groups and benzoyloxy functionalities play a crucial role in these interactions, influencing the compound’s reactivity and biological activity.
Molecular Targets and Pathways
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
DNA Interactions: Potential to interact with DNA, leading to changes in gene expression and cellular functions.
Comparison with Similar Compounds
When compared to other similar compounds, 4-[(E)-[(2-{N’-[(E)-[4-(3,5-Dinitrobenzoyloxy)phenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3,5-dinitrobenzoate stands out due to its unique combination of functional groups and structural features.
Similar Compounds
- 4-[(E)-[(2-{N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3,5-dinitrobenzoate
- 4-[(E)-[(2-{N’-[(E)-[4-(Methoxyphenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3,5-dinitrobenzoate
These compounds share similar core structures but differ in the substituents attached to the phenyl rings, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C31H20N8O14 |
|---|---|
Molecular Weight |
728.5 g/mol |
IUPAC Name |
[4-[(E)-[[3-[(2E)-2-[[4-(3,5-dinitrobenzoyl)oxyphenyl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C31H20N8O14/c40-28(34-32-16-18-1-5-26(6-2-18)52-30(42)20-9-22(36(44)45)13-23(10-20)37(46)47)15-29(41)35-33-17-19-3-7-27(8-4-19)53-31(43)21-11-24(38(48)49)14-25(12-21)39(50)51/h1-14,16-17H,15H2,(H,34,40)(H,35,41)/b32-16+,33-17+ |
InChI Key |
NWNWTGPHJJSJLQ-CBLSGYJOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl 2-[(3,4-dimethylphenyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B11540040.png)
![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B11540055.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B11540060.png)
![2-({(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11540066.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11540072.png)
![[(4Z)-2-thioxo-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]dec-1-yl]acetonitrile](/img/structure/B11540075.png)
![[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11540088.png)

![2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11540107.png)
![5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11540120.png)
![(3E)-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11540126.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11540128.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11540135.png)
![N'-[(1E)-2-Methylcyclohexylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11540142.png)
